Fmoc-L-Glu(tBu)-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

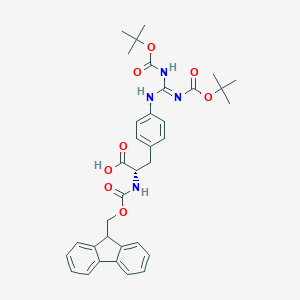

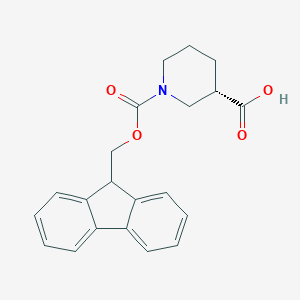

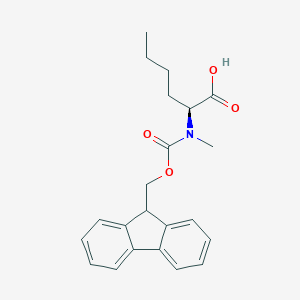

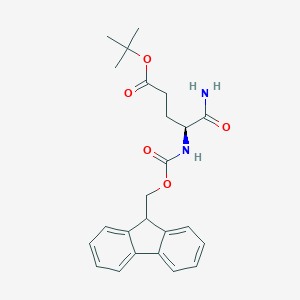

“Fmoc-L-Glu(tBu)-NH2” is a Fmoc derivative with an N-substituted tert-butyl ester molecule . It is widely used as a building block in peptide synthesis for the protection of amine groups .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .Molecular Structure Analysis

The empirical formula of “Fmoc-L-Glu(tBu)-NH2” is C24H27NO6 . The molecular weight is 425.47 .Chemical Reactions Analysis

“Fmoc-L-Glu(tBu)-NH2” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .Physical And Chemical Properties Analysis

“Fmoc-L-Glu(tBu)-NH2” is a white or gray-white solid crystal at room temperature and pressure . It has poor solubility in water and is insoluble in petroleum ether, but soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide . The optical activity is [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .科学研究应用

固相肽合成绿色化

研究人员一直专注于通过用更绿色的替代品取代危险溶剂,使固相肽合成(SPPS)过程更加环保。Fmoc-L-Glu(tBu)-NH2在SPPS中起着至关重要的作用,SPPS广泛用于合成具有药物潜力的肽。绿色化努力旨在减少肽合成的环境和健康影响,同时不影响合成过程的效率(Al Musaimi等人,2020年)。

肽的位点特异性聚乙二醇化

用聚乙二醇(PEG)修饰肽,称为聚乙二醇化,可以增强它们的稳定性、溶解性和生物半衰期。Fmoc-L-Glu(tBu)-NH2已被用于聚乙二醇化肽的固相合成中,证明了该化合物在肽在不同位置(包括NH2末端、侧链位置和COOH末端)修饰中的多功能性。这种方法能够产生具有改进的药物特性的肽(Lu和Felix,2009年)。

新型肽模拟物和低聚物的开发

Fmoc保护的双氨基酸,包括Fmoc-L-Glu(tBu)-NH2,已被用于开发高度功能化的螺环低聚物。这些新型化合物在创建具有特定立体化学和功能特性的多样分子结构方面具有潜在应用,为新材料和治疗剂的开发铺平了道路(Xie等人,2022年)。

增强分析技术

该化合物还在分析化学中找到了应用,例如在开发分离和浓缩氨基酸对映异构体的灵敏方法中。这对了解这些分子的生物学作用和制药工业至关重要(Lin等人,2013年)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBISMBRGYPCV-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451961 |

Source

|

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Glu(tBu)-NH2 | |

CAS RN |

104090-92-8 |

Source

|

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。